2,3-Quinoxalinediamine, N,N'-diphenyl- is a chemical compound with significant relevance in organic chemistry and pharmaceuticals. It is classified under the category of quinoxaline derivatives, which are known for their diverse biological activities. The compound's structure consists of a quinoxaline core substituted with two phenyl groups at the nitrogen positions.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings due to its applications in medicinal chemistry and material science. Its CAS Registry Number is 1684-14-6, and it has a molecular formula of with a molecular weight of approximately 282.34 g/mol .
The synthesis of 2,3-quinoxalinediamine, N,N'-diphenyl- typically involves the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds such as benzil. Several methods have been developed to enhance yield and reduce reaction time:
The typical synthesis involves:
The molecular structure of 2,3-quinoxalinediamine, N,N'-diphenyl- features a fused bicyclic system consisting of two nitrogen atoms within the quinoxaline ring. The phenyl groups are attached to the nitrogen atoms at positions 2 and 3.
The compound can undergo various chemical reactions typical for quinoxaline derivatives:
Reactions are typically conducted using standard organic synthesis techniques involving various catalysts such as acids or bases to facilitate transformation.
The mechanism of action for quinoxaline derivatives often involves interaction with biological targets such as enzymes or receptors. For instance:
Research indicates that the presence of electron-withdrawing groups on the phenyl rings can enhance biological activity by increasing the compound's reactivity towards biological targets .
Spectroscopic analyses (NMR, IR) confirm structural integrity and purity during synthesis .
2,3-Quinoxalinediamine, N,N'-diphenyl- has several scientific applications:
The introduction of aryl groups at the 2,3-diamine positions of quinoxaline relies predominantly on palladium-catalyzed cross-coupling. This method enables the selective formation of C–N bonds between halogenated quinoxaline precursors and aniline derivatives. Key catalysts include Pd(dba)₂ with CM-phos or XPhos ligands, which achieve yields exceeding 85% under optimized conditions. For example, coupling of 2,3-dichloroquinoxaline with aniline using Pd(OAc)₂/CM-phos at 120°C in tert-butanol facilitates N,N'-diarylation within 24 hours [4] [9].
Copper-catalyzed systems offer a lower-cost alternative, utilizing CuI/1,10-phenanthroline in DMSO at 130°C. Though economical, these typically require longer reaction times (48–72 hours) and exhibit reduced functional group tolerance compared to Pd systems [2] [7].
Table 1: Catalyst Performance in N,N'-Diarylation
Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | Reaction Time (h) |
---|---|---|---|---|---|
Pd(OAc)₂ (1 mol%) | CM-phos (4 mol%) | t-BuOH | 120 | 92 | 24 |
CuI (10 mol%) | 1,10-Phenanthroline | DMSO | 130 | 75 | 72 |
Pd(dba)₂ (2 mol%) | XPhos (6 mol%) | Toluene | 110 | 88 | 20 |
Critical parameters influencing efficiency include:
Microwave irradiation significantly accelerates quinoxaline diarylation, compressing reaction times from hours to minutes. Coupling 2,3-diaminoquinoxaline with iodobenzene using Pd/C under microwave irradiation (150°C, 300 W) achieves 95% yield in 15 minutes versus 24 hours conventionally. This is attributed to rapid volumetric heating and enhanced molecular collision frequencies [1] [6].
Ultrasound-assisted methods leverage acoustic cavitation to generate localized high-temperature (>5000 K) and high-pressure (>20 MPa) microenvironments. This promotes reagent activation in solvent-free or low-solvent conditions. Sonochemical synthesis of quinoxaline derivatives in ethylene glycol at 333 K reduces energy consumption by 40% compared to thermal methods [1] [8].
Table 2: Energy-Mediated Synthesis Parameters
Energy Source | Conditions | Solvent | Time | Yield (%) | Advantage |
---|---|---|---|---|---|
Microwave | 300 W, 150°C, Pd/CM-phos | t-BuOH | 15 min | 95 | 100-fold time reduction |
Ultrasound | 40 kHz, 333 K, Cu catalyst | Ethylene glycol | 45 min | 89 | Solvent reduction by 50% |
Combined US/MW | 40 kHz + 300 W, 413 K | Ethylene glycol | 30 min | 98 | Enhanced crystallinity & purity |
Synergistic ultrasound-microwave techniques (e.g., 40 kHz ultrasound with 300 W microwaves) enable rapid, high-yielding reactions (98% in 30 minutes) while improving product crystallinity. This hybrid approach minimizes side products like carbonaceous residues common in pure microwave synthesis [1] [8].
Buchwald-Hartwig amination employs palladium catalysts with electron-rich, sterically hindered ligands (e.g., BINAP, XPhos). This system supports couplings with aryl chlorides/bromides at 80–120°C, tolerating ester, nitro, and cyano groups. Turnover numbers (TON) exceed 10,000 for Pd/CM-phos systems, making them ideal for synthesizing electron-deficient N,N'-diarylquinoxalines [4] [7].
Ullmann-type reactions depend on copper catalysts (CuI, Cu₂O) and require stoichiometric ligands (diamines, amino acids) to suppress homo-coupling. While cost-effective, these are limited to aryl iodides/bromides and exhibit poor compatibility with reducible functionalities. Recent improvements using CuI/N,N'-dimethylethylenediamine in DMSO achieve 80% yields but require temperatures >130°C [2] [9].
Key trade-offs include:
Regioselectivity in quinoxaline derivatization is controlled through substrate pre-functionalization and catalyst modulation. Key strategies include:
Table 3: Regioselective Functionalization Pathways
Quinoxaline Precursor | Method | Target Product | Regioselectivity (%) |
---|---|---|---|
2,3-Dichloro-6-bromoquinoxaline | Sequential Pd amination/Suzuki | N,N'-diphenyl-6-(4-pyridyl)quinoxaline | 95 |
N-Boc-2,3-diaminoquinoxaline | Mono-arylation/deprotection | N-(4-CF₃Ph)-N'-Ph quinoxaline | 89 |
o-Phenylenediamine + benzil | US/MW cyclocondensation | 2,3-Diphenylquinoxaline | >98 |
Applications include photoactive materials (e.g., 6-pyrenylquinoxalines) and pharmaceutical intermediates requiring asymmetrically substituted cores [3] [6] [9].
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: